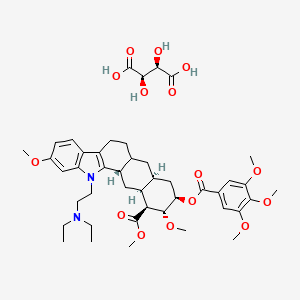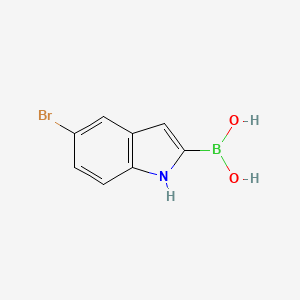
(5-bromo-1H-indol-2-yl)boronic acid
Overview
Description
“(5-bromo-1H-indol-2-yl)boronic acid” is a chemical compound with the molecular formula C8H7BBrNO2 . It is a type of organoboron reagent, which are generally environmentally benign and are used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of “(5-bromo-1H-indol-2-yl)boronic acid” consists of an indole ring (a bicyclic structure composed of a benzene ring fused to a pyrrole ring) which is substituted at the 5-position with a bromine atom and at the 2-position with a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “(5-bromo-1H-indol-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in forming carbon-carbon bonds, a key process in organic synthesis .Scientific Research Applications
Synthesis Applications
- Nonsymmetrical Aryl-Indole Derivatives Synthesis : Beaumard et al. (2010) demonstrated the use of indol-2-yl-boronic acid in the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole, leading to the synthesis of non-symmetrical 2,5-disubstituted pyrroles (Beaumard, Dauban, & Dodd, 2010).
Biochemical Interactions
- Sugar-Boronic Ester Stabilization : Nagai et al. (1993) reported the reversible formation of boronic esters with reducing sugars in water using 5-indolylboronic acid. This process shows notable selectivity for oligosaccharides and can be monitored by fluorescence or 11B NMR spectroscopy (Nagai, Kobayashi, Toi, & Aoyama, 1993).
Catalysis and Chemical Reactions
- Accelerated Synthesis of Indole Derivatives : Das et al. (2017) utilized boronic acid to accelerate a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids (Das, Watanabe, Morimoto, & Ohshima, 2017).
- Boronic Acid in Fluorescent Chemosensors : Huang et al. (2012) discussed the progress in boronic acid sensors for detecting various substances, highlighting its role in fluorescent chemosensors (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Biomedical Applications
- Boronic Acid Polymers in Biomedicine : Cambre and Sumerlin (2011) highlighted the use of boronic acid-containing polymers in biomedical applications, including the treatment of various diseases (Cambre & Sumerlin, 2011).
Miscellaneous Applications
- Palladium-Catalyzed Couplings : Various studies have explored the use of indole boronic acids in palladium-catalyzed couplings, demonstrating their utility in organic synthesis (Kearney, Landry-BayleAdrienne, & Gomez, 2010).
Mechanism of Action
Future Directions
The use of boronic acids in Suzuki-Miyaura cross-coupling reactions continues to be a significant area of research in organic chemistry . Future directions may include the development of more efficient synthesis methods, the exploration of other chemical reactions involving boronic acids, and the design of novel boronic acid-based compounds with potential applications in various fields such as medicinal chemistry .
properties
IUPAC Name |
(5-bromo-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZTULSEGBGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696180 | |
| Record name | (5-Bromo-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1H-indol-2-yl)boronic acid | |
CAS RN |
1107627-19-9 | |
| Record name | (5-Bromo-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B3364089.png)
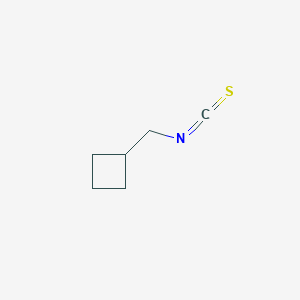
![4-[(2-Methoxyethyl)sulfanyl]aniline](/img/structure/B3364103.png)

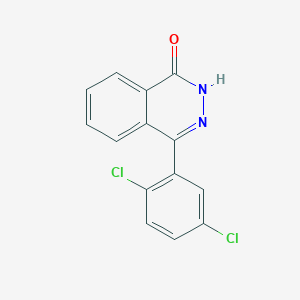

![2-Amino-6-[(1-methyl-3-piperidinyl)oxy]benzonitrile](/img/structure/B3364143.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide](/img/structure/B3364144.png)
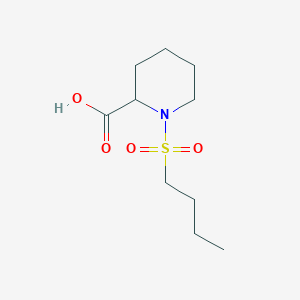
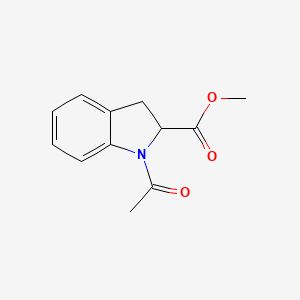

![Cyclohexaneacetic acid, 4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364173.png)
![Cyclohexaneacetic acid, 4-[4-(4-chloro-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364180.png)
